molecular formula C16H16O6 B15364779 4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B15364779
M. Wt: 304.29 g/mol
InChI Key: DVMOYFLANXQVCR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester is a complex organic compound belonging to the naphthalene derivatives family. This compound features a naphthalene ring substituted with various functional groups, including acetoxy, methoxy, and a methyl ester group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester typically involves multiple steps, starting with the naphthalene ring as the core structure. The compound can be synthesized through a series of reactions, including acylation, methylation, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted naphthalene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetoxy and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

This compound is unique compared to other naphthalene derivatives due to its specific substitution pattern. Similar compounds include:

  • 2-Naphthalenecarboxylic acid, 6-(acetyloxy)

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy

These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O6/c1-9(17)22-14-8-10(16(18)21-4)7-12-11(14)5-6-13(19-2)15(12)20-3/h5-8H,1-4H3

InChI Key

DVMOYFLANXQVCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC)OC)C(=O)OC

Origin of Product

United States

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